methyl2-[4-(1H-pyrrol-1-yl)phenyl]acetate
Description
Methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate is an organic compound featuring a phenylacetate backbone substituted with a pyrrole ring at the para position of the phenyl group.
Properties
IUPAC Name |
methyl 2-(4-pyrrol-1-ylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-13(15)10-11-4-6-12(7-5-11)14-8-2-3-9-14/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRRXCOKSULRJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanism
The Suzuki-Miyaura coupling offers a direct route to install the pyrrole moiety onto a prefunctionalized phenylacetate scaffold. This method involves reacting methyl 2-(4-bromophenyl)acetate with pyrrole-1-boronic acid in the presence of a palladium catalyst. The mechanism proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–N bond.
Optimized Reaction Conditions
Adapting conditions from pyrazolo[1,5-a]pyrimidine syntheses, the coupling employs:
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Catalyst : PdCl₂(dppf) (5 mol%)
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Base : K₃PO₄ (3 equiv)
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Solvent : Dioxane/water (4:1 v/v)
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Temperature : 120°C (microwave irradiation, 30 min)
Under these conditions, the reaction achieves an estimated 65–75% yield, contingent on the purity of the boronic acid. Steric hindrance from the acetoxymethyl group marginally slows the transmetallation step, necessitating extended reaction times compared to simpler aryl bromides.
Ullmann-Type Coupling Methodology
Copper-Mediated C–N Bond Formation
The Ullmann coupling provides an alternative for constructing the N-aryl bond without requiring prefunctionalized boronic acids. Methyl 2-(4-iodophenyl)acetate reacts with pyrrole in the presence of CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2 equiv) in DMF at 110°C.
Yield and Scalability
This method typically yields 50–60% of the desired product, with the remainder comprising unreacted starting material and dimerized byproducts. The reaction’s efficiency is hampered by the electron-donating acetoxymethyl group, which deactivates the aryl iodide toward oxidative addition.
Paal-Knorr Pyrrole Synthesis Route
Cyclocondensation Strategy
The Paal-Knorr synthesis constructs the pyrrole ring in situ from a 1,4-diketone precursor. For the target compound, this involves synthesizing methyl 2-(4-(2,5-dioxopentyl)phenyl)acetate, which undergoes cyclization with ammonium acetate in acetic acid.
Synthesis of 1,4-Diketone Precursor
The Stetter reaction between methyl 4-formylphenylacetate and methyl vinyl ketone, catalyzed by thiazolium salts, yields the 1,4-diketone. Key conditions:
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Catalyst : 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (10 mol%)
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Base : Et₃N (1.5 equiv)
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Solvent : DMF, reflux, 12 h
Cyclization to Pyrrole
Treating the diketone with NH₄OAc in AcOH at 120°C for 8 h affords the pyrrole-substituted product in 70–80% yield. The acetoxymethyl group remains intact under these acidic conditions.
Merits and Drawbacks
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Advantage : Avoids transition metals, simplifying purification.
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Limitation : Multi-step synthesis of the 1,4-diketone increases overall process time.
Comparative Analysis of Synthetic Routes
| Method | Yield | Cost | Complexity | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 65–75% | High | Moderate | High |
| Ullmann Coupling | 50–60% | Low | Low | Moderate |
| Paal-Knorr Synthesis | 70–80% | Moderate | High | Low |
Key Observations :
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The Paal-Knorr route offers the highest yield but requires intricate precursor synthesis.
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Suzuki coupling balances scalability and efficiency but depends on boronic acid availability.
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Ullmann coupling is cost-effective but less efficient for electron-rich aryl halides.
Scientific Research Applications
Scientific Research Applications
Methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate has several notable applications:
1. Medicinal Chemistry
- Drug Development : The compound is being investigated for its potential use in developing drugs targeting specific enzymes or receptors. Its derivatives are studied for their antimicrobial and anticancer properties.
- Mechanism of Action : The interaction of the pyrrole ring with molecular targets facilitates hydrogen bonding and π-π interactions, crucial for biological activity. It may inhibit or activate specific pathways depending on structural modifications.
2. Biological Activity
- Antimicrobial Properties : Research indicates that derivatives exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. Modifications to the phenyl ring enhance potency against Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Preliminary studies show cytotoxic effects against cancer cell lines (e.g., K562 leukemia cells), indicating strong potential for further development as an anticancer agent .
Case Studies and Research Findings
Several studies have evaluated the synthesis and biological evaluation of methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate derivatives:
| Study Focus | Cell Line/Pathogen | IC50 Value (μM) | Observations |
|---|---|---|---|
| Anticancer | K562 | 3.5 | Comparable to established anticancer drugs |
| Antimicrobial | Staphylococcus aureus | 46.9 | Significant inhibition observed |
| Structure-Activity Relationship (SAR) | Various | Varies | Specific substitutions enhance activity |
Notable Research Outcomes
- Anticancer Studies : Derivatives were tested against human leukemia cell lines, showing IC50 values comparable to established drugs, suggesting their potential as lead candidates in drug development .
- Antimicrobial Evaluation : Significant antibacterial activity was noted against both Gram-positive and Gram-negative bacteria, particularly with modifications enhancing efficacy.
Mechanism of Action
The mechanism of action of methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
4-(1H-Pyrrol-1-yl)phenyl Chloroacetate (CAS 444113-18-2)
- Molecular Formula: C₁₂H₁₀ClNO₂
- Molecular Weight : 235.67 g/mol
- Density : 1.2±0.1 g/cm³
- Boiling Point : 347.2±22.0 °C
- Key Differences : Replaces the methyl acetate group with a chloroacetate moiety. The chlorine atom enhances electrophilicity, increasing reactivity in nucleophilic substitution reactions compared to the methyl ester in the target compound. This substitution also reduces steric bulk but may lower thermal stability due to weaker C–Cl bonds .
Ethyl 2-(2-Oxopyrrolidin-1-yl)acetate (Compound 9 in )
- Molecular Formula: C₈H₁₃NO₃
- Molecular Weight : 171.19 g/mol
- Key Differences: Features a pyrrolidinone (2-oxopyrrolidine) ring instead of a pyrrole. The ethyl ester group may confer slower hydrolysis rates compared to methyl esters .
Methyl 2-[4-(3-Cyanophenyl)-2-Oxo-1,2-Dihydropyridin-1-yl]acetate (CAS 16201-73-3)
- Molecular Formula : C₁₅H₁₂N₂O₃
- Molecular Weight : 268.27 g/mol
- Key Differences: Substitutes the pyrrole ring with a 2-oxo-1,2-dihydropyridine group. This structural variation could influence biological activity, such as kinase inhibition .
Data Table: Comparative Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Notable Features |
|---|---|---|---|---|---|
| Methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate | C₁₃H₁₃NO₂ | 215.25 | Not reported | Not reported | Pyrrole ring, methyl ester |
| 4-(1H-Pyrrol-1-yl)phenyl chloroacetate | C₁₂H₁₀ClNO₂ | 235.67 | 1.2±0.1 | 347.2±22.0 | Chloroacetate group |
| Ethyl 2-(2-oxopyrrolidin-1-yl)acetate | C₈H₁₃NO₃ | 171.19 | Not reported | Not reported | Pyrrolidinone ring, ethyl ester |
| Methyl 2-[4-(3-cyanophenyl)-2-oxo-dihydropyridin-1-yl]acetate | C₁₅H₁₂N₂O₃ | 268.27 | Not reported | Not reported | Cyano group, dihydropyridine core |
Research Findings and Functional Insights
Reactivity Trends: The chloroacetate derivative (CAS 444113-18-2) exhibits higher reactivity in alkylation reactions compared to methyl esters due to the electron-withdrawing chlorine atom . Pyrrolidinone-containing analogs (e.g., Compound 9) demonstrate enhanced solubility in aqueous media, attributed to the lactam group’s hydrogen-bonding capacity .
Biological Relevance :
- Dihydropyridine derivatives (e.g., CAS 16201-73-3) are often explored as kinase inhibitors or anti-inflammatory agents, suggesting that the target compound’s pyrrole analog could be modified for similar applications .
- Pyrrole-containing esters are frequently utilized as intermediates in synthesizing heterocyclic pharmaceuticals, highlighting the target compound’s synthetic utility .
Synthetic Challenges: Steric hindrance from the para-substituted pyrrole ring in methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate may complicate further functionalization at the phenyl group’s ortho positions. This contrasts with smaller substituents (e.g., cyano groups in CAS 16201-73-3), which allow easier modification .
Biological Activity
Methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : CHNO
- Functional Groups : Pyrrole ring, methyl ester, and phenyl group.
This unique arrangement suggests potential for various chemical reactivity and biological activity.
Biological Activities
Research indicates that methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate exhibits several biological activities, including:
- Antimicrobial Activity : Compounds with pyrrole structures have shown significant antimicrobial properties. The derivatives of this compound are being studied for their effectiveness against various pathogens, including bacteria and fungi.
- Anticancer Potential : Preliminary studies suggest that this compound may act as a lead candidate in drug development targeting cancer cells. It has been noted for its cytotoxic effects against different cancer cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Antioxidant | Potential for reducing oxidative stress |
The mechanism by which methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate exerts its biological effects involves interactions with specific molecular targets. The pyrrole ring can participate in hydrogen bonding and π-π interactions, crucial for its biological activity.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
- Receptor Interaction : It may also interact with specific receptors, modulating various signaling pathways critical for cell survival and proliferation .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate derivatives:
- Anticancer Studies : A study evaluated the cytotoxicity of derivatives against human leukemia cell lines (K562, HL60). Results indicated IC values comparable to established anticancer drugs, suggesting strong potential for further development .
- Antimicrobial Evaluation : Derivatives were tested against both Gram-positive and Gram-negative bacteria. The results showed significant antibacterial activity, particularly with modifications to the phenyl ring that enhanced potency .
- Structure-Activity Relationship (SAR) : Research on SAR indicated that specific substitutions on the pyrrole and phenyl rings significantly affect biological activity. For instance, electron-withdrawing groups on the phenyl ring enhanced antimicrobial efficacy .
Table 2: Case Study Results
| Study Focus | Cell Line/Pathogen | IC Value (μM) | Observations |
|---|---|---|---|
| Anticancer | K562 | 3.5 | Comparable to reference drug |
| Antimicrobial | Staphylococcus aureus | 46.9 | Significant inhibition |
| SAR Analysis | Various | Varies | Modifications enhance activity |
Q & A
Q. What are the optimal synthetic routes for methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate, and how can side reactions be mitigated?
The compound can be synthesized via palladium-catalyzed coupling reactions or nucleophilic aromatic substitution. For example, describes a method for synthesizing a structurally related compound (4-(1H-pyrrol-1-yl)phenyl trifluoromethanesulfonate) using triflation and subsequent functionalization. Key steps include:
- Use of pyridine as a base to neutralize acidic by-products.
- Purification via column chromatography (n-pentane:EtOAc gradients) to isolate intermediates. Common side reactions include incomplete substitution or oxidation; these can be minimized by controlling reaction temperature and moisture levels .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR (¹H/¹³C): Essential for confirming the pyrrole and ester moieties. For example, the aromatic protons of the pyrrole ring typically appear as multiplets in δ 6.5–7.5 ppm, while the methyl ester group resonates as a singlet near δ 3.6–3.8 ppm .
- HPLC-MS: Validates purity and molecular weight. Adjust mobile phases (e.g., methanol/sodium acetate buffers) to optimize retention times and resolution .
- FT-IR: Confirms carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and C-N bonds in the pyrrole ring (~1350 cm⁻¹) .
Q. What are the stability considerations for methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate under varying pH and temperature conditions?
The ester group is prone to hydrolysis under acidic or basic conditions. Stability studies should:
- Store the compound in anhydrous solvents (e.g., THF or DCM) at –20°C.
- Avoid prolonged exposure to moisture; use inert atmospheres (N₂/Ar) during reactions .
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved when determining the compound’s molecular structure?
- Use SHELXL for refinement, particularly for handling high-resolution or twinned data. For example, highlights SHELXL’s robustness in refining small-molecule structures, even with imperfect diffraction data.
- Address discrepancies by cross-validating with spectroscopic data (e.g., comparing bond lengths from XRD with DFT-calculated geometries) .
Q. What strategies are effective for optimizing the compound’s bioactivity in drug discovery pipelines?
- Structure-Activity Relationship (SAR) Studies: Modify the pyrrole ring (e.g., introducing electron-withdrawing groups) to enhance binding affinity to target enzymes.
- In Silico Screening: Use molecular docking to predict interactions with biological targets (e.g., kinases or GPCRs) before in vitro assays .
Q. How can researchers address contradictions in reaction yields reported across different synthetic protocols?
- Design of Experiments (DoE): Systematically vary parameters (e.g., catalyst loading, solvent polarity) to identify critical factors.
- Side-Product Analysis: Use LC-MS or GC-MS to detect intermediates or degradation products. For instance, notes that refluxing with chloranil in xylene may generate unwanted oxidized by-products, requiring rigorous purification .
Methodological Challenges and Solutions
Q. What are the best practices for handling the compound’s sensitivity to light and oxygen during photochemical studies?
- Conduct reactions in amber glassware or under red light.
- Use degassed solvents and Schlenk-line techniques to exclude oxygen .
Q. How can researchers validate the compound’s role as a building block in polymer or metal-organic framework (MOF) synthesis?
- Thermogravimetric Analysis (TGA): Assess thermal stability up to 300°C.
- X-ray Photoelectron Spectroscopy (XPS): Confirm coordination modes (e.g., via N 1s binding energy shifts in pyrrole-MOFs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
